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Compound of Interest

Compound Name:
5-Methyl-4-phenyl-1,3-oxazolidin-

2-one

Cat. No.: B171735 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical

properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a widely utilized chiral auxiliary in

asymmetric synthesis. The document details key physical constants, spectroscopic data, and

the experimental protocols for their determination. All quantitative data is summarized for

clarity, and experimental workflows are visualized to facilitate understanding.

Core Physical and Chemical Properties
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a solid, crystalline compound renowned for

its role as an Evans' chiral auxiliary.[1] Its stereochemically defined structure is crucial for

inducing asymmetry in a variety of chemical transformations.

Identifier Value

CAS Number 77943-39-6[2][3]

Molecular Formula C₁₀H₁₁NO₂[2][4]

Molecular Weight 177.20 g/mol [2][4][5]

Appearance White to light yellow crystal powder/solid.[1]
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Quantitative Physical Data
The following table summarizes the key quantitative physical properties of the compound.

Property Value Conditions

Melting Point 121-123 °C[2][3]

Specific Rotation [α]¹⁸/D +168°[6] c = 2 in chloroform

Density ~1.1 g/cm³[2]

XLogP3 1.7[2][3][5]

Topological Polar Surface Area 38.3 Å²[5]

Solubility Profile
While specific quantitative solubility data is not extensively published, a qualitative solubility

profile can be inferred from its structure and general principles for organic compounds.
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Solvent Predicted Solubility Rationale

Water Sparingly soluble to insoluble

The molecule has polar

functional groups (amide, ether

linkages within the

oxazolidinone ring) capable of

hydrogen bonding, but the

nonpolar phenyl and methyl

groups constitute a significant

portion of the molecule,

reducing aqueous solubility.[7]

[8]

Chloroform (CHCl₃) Soluble

Commonly used as a solvent

for specific rotation

measurements, indicating

good solubility.[4]

Dichloromethane (CH₂Cl₂) Soluble

A common polar aprotic

solvent for reactions involving

this auxiliary.

Ethyl Acetate (EtOAc) Soluble

A moderately polar solvent in

which many organic

compounds of this type

dissolve.[1]

Diethyl Ether (Et₂O) Moderately Soluble [1]

Hexanes/Heptane Insoluble

Nonpolar aliphatic solvents are

unlikely to dissolve this

relatively polar molecule.[7]

Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of (4R,5S)-(+)-4-

Methyl-5-phenyl-2-oxazolidinone.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule.[9]

[10][11][12]

Frequency Range (cm⁻¹) Vibration Functional Group

~3200-3300 N-H Stretch Amine (in the ring)

~3000-3100 C-H Stretch Aromatic (Phenyl)

~2850-2960 C-H Stretch Aliphatic (Methyl)

~1750 C=O Stretch Carbonyl (Oxazolidinone)

~1600, ~1450 C=C Stretch Aromatic Ring

~1200-1300 C-O Stretch Ether-like linkage in the ring

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure.[13][14]

[15][16][17] The chemical shifts are highly dependent on the solvent used.

¹H NMR (Proton NMR):

Aromatic Protons: Signals typically appear in the ~7.2-7.4 ppm range, corresponding to the

protons on the phenyl group.

Ring Protons: The two protons on the oxazolidinone ring (at C4 and C5) will appear as

distinct signals. The proton at C5, adjacent to the phenyl group, would be expected around

5.0-5.5 ppm. The proton at C4, adjacent to the methyl group, would likely be around 3.5-4.5

ppm.

Amine Proton: A broad singlet for the N-H proton, typically around 6.0-7.0 ppm, though its

position can vary.

Methyl Protons: A doublet around 0.8-1.0 ppm, coupled to the C4 proton.

¹³C NMR (Carbon NMR):

Carbonyl Carbon: A signal around 155-160 ppm for the C=O group.
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Aromatic Carbons: Multiple signals in the ~125-140 ppm range.

Ring Carbons: Signals for C4 and C5 in the oxazolidinone ring.

Methyl Carbon: A signal in the aliphatic region, typically < 20 ppm.

Experimental Protocols
The following sections detail the methodologies for determining the key physical properties.

Workflow for Physical Property Determination
The logical flow for characterizing a solid organic compound like (4R,5S)-(+)-4-Methyl-5-

phenyl-2-oxazolidinone is outlined below.

Initial Sample

Physical Constants Spectroscopic Analysis

Final Characterization

Pure Solid Sample

Melting Point
Determination

Specific Rotation
Measurement

Solubility
Testing IR Spectroscopy NMR Spectroscopy

(¹H, ¹³C)

Complete Physical
Property Profile

Click to download full resolution via product page

Workflow for the determination of physical properties.

Melting Point Determination
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Objective: To determine the temperature range over which the solid compound transitions to a

liquid.[18][19]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (if sample is not a fine powder)

Procedure:

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the

crystals are large, gently crush them to a fine powder.[19]

Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small

plug of the sample.[20]

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into

the sealed end. The packed sample height should be 2-3 mm.[21]

Measurement:

Place the capillary tube into the heating block of the apparatus.

Set a rapid heating rate to quickly determine an approximate melting range.

Allow the apparatus to cool to at least 20°C below the approximate melting point.

Using a fresh sample, heat again, but slow the rate to 1-2°C per minute as the

temperature approaches the expected melting point.[18][21]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting point is

reported as the range T₁ - T₂.
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Specific Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by the chiral compound in

solution.[22]

Apparatus:

Polarimeter

Volumetric flask (e.g., 10 mL)

Analytical balance

Polarimeter cell (e.g., 1 dm length)

Solvent (Chloroform, HPLC grade)

Procedure:

Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 200 mg)

and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the

mark. This creates a solution with a concentration (c) of 0.02 g/mL (or 2 g/100mL).

Instrument Calibration: Calibrate the polarimeter by filling the cell with pure chloroform and

setting the reading to zero.[23]

Sample Measurement:

Rinse the polarimeter cell with a small amount of the prepared solution.

Fill the cell with the solution, ensuring no air bubbles are present.[24]

Place the cell in the polarimeter and record the observed rotation (α) at the sodium D-line

(589 nm) and a specified temperature (e.g., 18°C).

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

α = observed rotation in degrees
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l = path length of the cell in decimeters (dm)

c = concentration in g/mL

Application in Asymmetric Synthesis: An Example
Workflow
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used to direct stereoselective

reactions. Below is a generalized workflow for its use in an asymmetric aldol addition.
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Step 1: Acylation

Step 2: Aldol Addition

Step 3: Cleavage
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(4R,5S)-(+)-4-Methyl-

5-phenyl-2-oxazolidinone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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